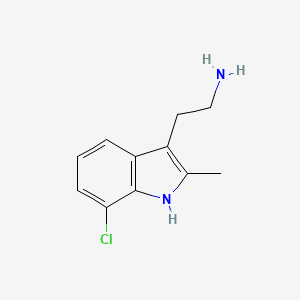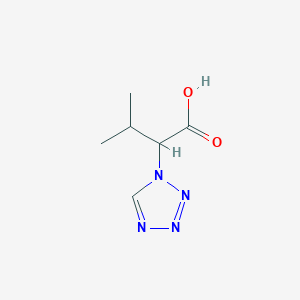
Acide 3-méthyl-2-(1H-1,2,3,4-tétrazol-1-yl)butanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactivities of Stable Rotamers
The study presented in paper focuses on the rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, specifically with fluoro and chloro substituents. The synthesis involved cyclization of acid chlorides to yield ap- and sc-ketones from their corresponding isomers. The research found significant barriers to isomerization, with values of 29.9 kcal/mol for fluoro and 26.8 kcal/mol for chloro ketones at 363 K. The equilibrium constants indicated a preference for the sc-isomer over the ap-isomer, especially in the chloro-substituted compound. The study utilized MMP2(NONPLANAR) calculations to discuss the barriers to isomerization and the steric effects influencing the stability of the ketones.
Synthesis of Mycolic Acid Inhibitors
Papers and explore the synthesis of compounds related to mycolic acid biosynthesis inhibition. The synthesis of methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, as described in paper , was aimed at creating a potential inhibitor for mycolic acid biosynthesis, a crucial component in the cell envelope of pathogenic mycobacteria. The compound was shown to inhibit the initial stages of mycolic acid synthesis. Paper further investigates the inhibitory effects of this compound on a cell-wall preparation from Mycobacterium smegmatis, confirming its specificity against an enzyme activity involved in the biosynthesis of mycolic acids.
Enantioselective Synthesis of Neuroexcitant Analogues
The research in paper details the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The study achieved enantiomerically pure compounds with excellent enantiomeric excesses, using a glycine derivative coupled with a bromomethylisoxazolinone intermediate. The process yielded the desired enantiomers with high purity and in reasonable overall yield.
Choleretic Activity of Benzimidazolyl Butanoic Acids
In paper , the synthesis of thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was undertaken to evaluate the choleretic activity of these compounds. The study aimed to understand the effects of substitution on the heterocyclic ring and found that several of the synthesized acids exhibited choleretic activity superior to both the model compound and dehydrocholic acid.
Synthesis of Anti-HCV Drug Intermediate
Paper describes the synthesis of a key intermediate for the anti-HCV drug simeprevir. The process began with the preparation of 2-methyl-3-amino-4-acethylanisole and involved multiple steps including bromination, cyclization, and Sandmeyer reaction to produce 4-isopropylthiazole-2-formic acid. Further reactions led to the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol with an overall yield based on the starting material, 3-methyl-2-butanone.
Applications De Recherche Scientifique
Découverte de médicaments
Le tétrazole et ses dérivés jouent un rôle très important dans les applications médicales et pharmaceutiques . De nombreux composés médicinaux importants contenant un noyau 1,2,3-triazole sont disponibles sur le marché . Par exemple, le médicament anticonvulsivant Rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, le médicament anticancéreux carboxyamidotriazole et l'antibiotique β-lactame tazobactam .
Synthèse organique
Les 1,2,3-triazoles ont trouvé de larges applications dans la synthèse organique . La synthèse de dérivés de tétrazole peut être abordée de manière éco-responsable, telle que l'utilisation de l'eau comme solvant, des conditions modérées, non toxiques, des extractions faciles, une mise en place facile, un faible coût, etc. avec des rendements bons à excellents .
Chimie des polymères
Les 1,2,3-triazoles ont également été utilisés en chimie des polymères . Ils peuvent être utilisés pour la construction rapide et durable de 1,2,4-triazoles différemment fonctionnalisés .
Chimie supramoléculaire
Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire . Ils possèdent de nombreuses propriétés utiles telles qu'une grande stabilité chimique, un caractère aromatique, un moment dipolaire fort et une capacité de liaison hydrogène .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils peuvent être utilisés pour synthétiser des composés actifs contre Staphylococcus aureus résistant à la méthicilline et les entérocoques résistants à la vancomycine .
Biologie chimique
Les 1,2,3-triazoles sont utilisés en biologie chimique . Ils peuvent être utilisés pour synthétiser des composés qui ont une activité antifongique, une activité antimicrobienne contre la souche H37Rv de Mycobacterium tuberculosis, une activité antivirale contre la réplication des virus de la grippe A et de l'herpès simplex de type 1 (HSV-1), ainsi qu'une activité anticancéreuse contre diverses lignées cellulaires cancéreuses .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés dans l'imagerie fluorescente . Ils peuvent être utilisés pour synthétiser des composés qui ont montré une activité antivirale et anticancéreuse .
Science des matériaux
Les 1,2,3-triazoles sont utilisés dans la science des matériaux . Ils sont largement utilisés dans des applications industrielles telles que les colorants, les matériaux photographiques, les stabilisateurs de la lumière, les produits agrochimiques et les inhibiteurs de corrosion .
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrazole derivatives, which this compound is a part of, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their heteroaromatic system containing the maximum number of nitrogen atoms . This allows them to interact with various targets in unique ways.
Biochemical Pathways
Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple pathways .
Pharmacokinetics
Tetrazoles are known to be metabolism-resistant, suggesting that they may have unique adme properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Action Environment
The stability of tetrazoles in various environments is a topic of ongoing research .
Propriétés
IUPAC Name |
3-methyl-2-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVOZGHQBIRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

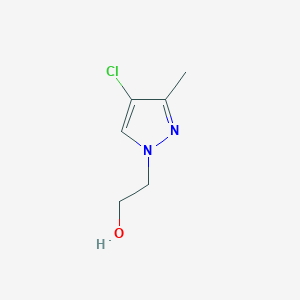
![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
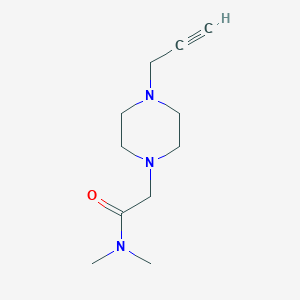
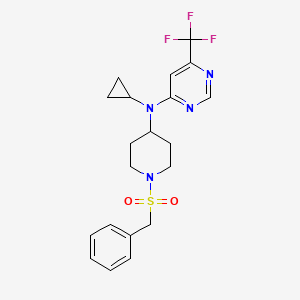
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

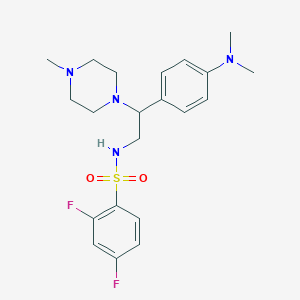
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
